molecular formula C10H19NO3 B2693355 Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate CAS No. 1824557-53-0

Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate

Cat. No.: B2693355
CAS No.: 1824557-53-0
M. Wt: 201.266
InChI Key: KQMVCAPEQIQSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C10H19NO3. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used as a building block in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Methoxymethyl Group: This step often involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine to protect the nitrogen atom.

    Carboxylation: The tert-butyl ester group is introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Types of Reactions:

    Substitution Reactions: The methoxymethyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents like halides or nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Substitution: Various substituted azetidines.

    Oxidation: Azetidine oxides.

    Reduction: Azetidine amines.

    Hydrolysis: Azetidine carboxylic acids.

Chemistry:

    Building Block: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Protecting Group: The tert-butyl ester group serves as a protecting group for carboxylic acids in multi-step synthesis.

Biology and Medicine:

    Drug Development: Investigated for its potential as a scaffold in the design of new therapeutic agents.

    Bioconjugation: Used in the modification of biomolecules for research and diagnostic purposes.

Industry:

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and tert-butyl groups can influence the compound’s solubility, stability, and bioavailability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

  • Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate

Comparison: Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to other azetidine derivatives, it offers a balance of steric protection and electronic effects, making it a versatile intermediate in organic synthesis.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(11)7-13-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMVCAPEQIQSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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